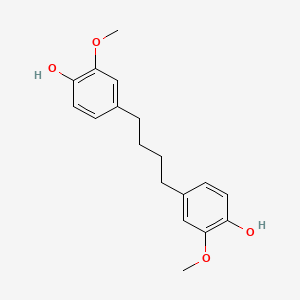
4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol is a phenolic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxy and methoxy groups attached to a phenyl ring, which is further connected to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating oxidative stress-related diseases.
Industry: Utilized in the production of polymers and resins due to its phenolic structure.
Mechanism of Action
The mechanism of action of 4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can modulate oxidative stress pathways by scavenging free radicals and inhibiting oxidative enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Hydroxy-3-methoxyphenyl)-3-buten-2-one: Known for its antioxidant properties.
4-(4-Hydroxy-3-methoxyphenyl)butan-2-one oxime: Studied for its potential therapeutic effects.
Uniqueness
4-(4-(4-Hydroxy-3-methoxyphenyl)butyl)-2-methoxyphenol is unique due to its butyl chain, which imparts distinct chemical and physical properties compared to other similar compounds
Properties
CAS No. |
119189-41-2 |
|---|---|
Molecular Formula |
C18H22O4 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
4-[4-(4-hydroxy-3-methoxyphenyl)butyl]-2-methoxyphenol |
InChI |
InChI=1S/C18H22O4/c1-21-17-11-13(7-9-15(17)19)5-3-4-6-14-8-10-16(20)18(12-14)22-2/h7-12,19-20H,3-6H2,1-2H3 |
InChI Key |
FHOVECKMADUXEW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CCCCC2=CC(=C(C=C2)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


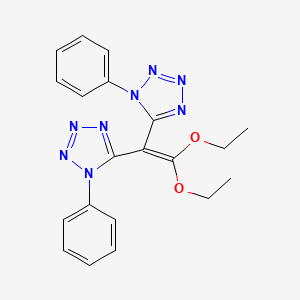
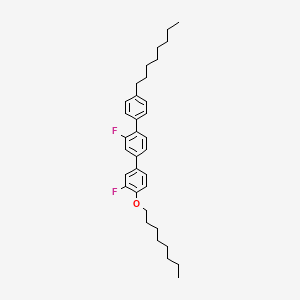
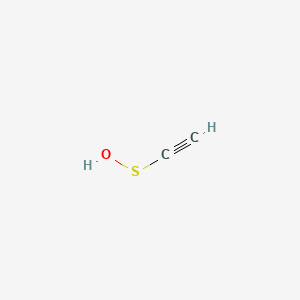
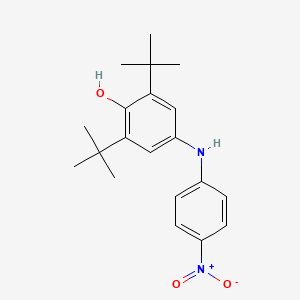
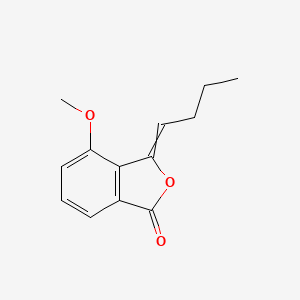
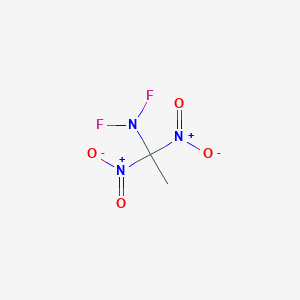
![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)
![8-Methyl-2-sulfanylidene-1,2-dihydro-6H-pyrano[3,2-f][1,3]benzoxazol-6-one](/img/structure/B14290635.png)
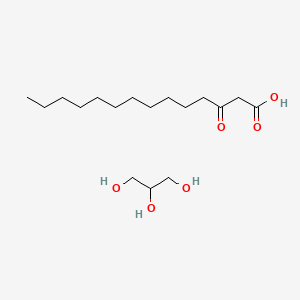
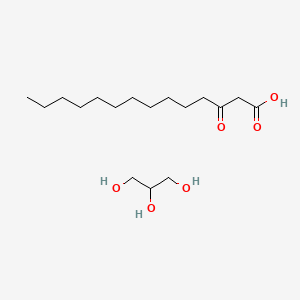
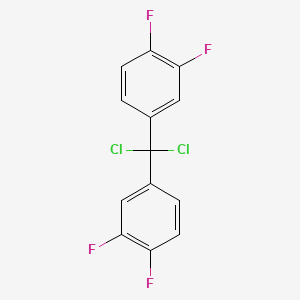
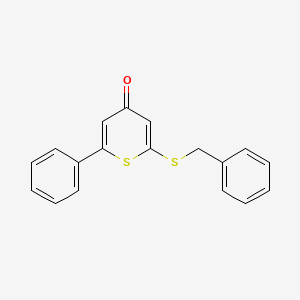

![5,5-Dimethyl-3-[4-(trimethylsilyl)but-3-yn-1-yl]cyclohex-2-en-1-one](/img/structure/B14290690.png)
